molecular formula C13H9BrF2O B13511504 1-[4-(Bromomethyl)phenoxy]-2,3-difluorobenzene

1-[4-(Bromomethyl)phenoxy]-2,3-difluorobenzene

Cat. No.: B13511504
M. Wt: 299.11 g/mol
InChI Key: QYJKCNZGMKMIHX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Bromomethyl)phenoxy]-2,3-difluorobenzene typically involves a multi-step process. One common method includes the bromination of 4-methylphenol to form 4-bromomethylphenol, which is then reacted with 2,3-difluorobenzene under specific conditions to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination and coupling reactions, utilizing advanced techniques to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Bromomethyl)phenoxy]-2,3-difluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-[4-(Bromomethyl)phenoxy]-2,3-difluorobenzene involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The difluorobenzene moiety contributes to the compound’s stability and reactivity .

Properties

Molecular Formula

C13H9BrF2O

Molecular Weight

299.11 g/mol

IUPAC Name

1-[4-(bromomethyl)phenoxy]-2,3-difluorobenzene

InChI

InChI=1S/C13H9BrF2O/c14-8-9-4-6-10(7-5-9)17-12-3-1-2-11(15)13(12)16/h1-7H,8H2

InChI Key

QYJKCNZGMKMIHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)OC2=CC=C(C=C2)CBr

Origin of Product

United States

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